BC-Dxi-843
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BC-DXI-843 is a potent and specific inhibitor of the protein AIMP2-DX2. It has shown significant potential in targeting AIMP2-DX2, particularly in the context of lung cancer research . The compound has an inhibitory concentration (IC50) of 0.92 micromolar against AIMP2-DX2, demonstrating more than 100-fold selectivity over AIMP2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-DXI-843 involves the optimization of a hit compound, BC-DXI-04, which initially had an IC50 of 40.1 micromolar. . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at 4°C, protected from light .
Chemical Reactions Analysis
Types of Reactions
BC-DXI-843 primarily undergoes inhibition reactions where it interacts with its target protein, AIMP2-DX2. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor.
Common Reagents and Conditions
The compound is dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, with a solubility of 250 milligrams per milliliter . For in vivo studies, it is administered intraperitoneally at a dosage of 50 milligrams per kilogram .
Major Products Formed
The primary product of the interaction between this compound and AIMP2-DX2 is the inhibition of the target protein, leading to reduced cancer cell proliferation and tumor growth .
Scientific Research Applications
BC-DXI-843 has shown promise in several scientific research applications:
Cancer Research: It is primarily used in lung cancer research due to its ability to inhibit AIMP2-DX2, a protein implicated in cancer cell proliferation
Cell Proliferation Studies: The compound is used to study the effects of AIMP2-DX2 inhibition on cancer cell viability and proliferation.
Tumor Xenograft Models: This compound has demonstrated efficacy in reducing tumor volume in mouse models, making it a valuable tool for preclinical cancer research.
Mechanism of Action
BC-DXI-843 exerts its effects by specifically inhibiting the interaction between AIMP2-DX2 and heat shock protein 70 (HSP70). This inhibition leads to the degradation of AIMP2-DX2 via Siah1-mediated ubiquitination, ultimately reducing cancer cell viability . The compound’s selectivity for AIMP2-DX2 over AIMP2 is a key aspect of its mechanism of action .
Comparison with Similar Compounds
BC-DXI-843 is unique in its high selectivity and potency as an AIMP2-DX2 inhibitor. Similar compounds include:
BC-DXI-04: The precursor to this compound, with a lower inhibitory concentration (IC50 of 40.1 micromolar).
Other Sulfonamide-Based Inhibitors: These compounds share structural similarities with this compound but may vary in their selectivity and potency.
This compound stands out due to its improved inhibition properties and significant selectivity for AIMP2-DX2, making it a promising lead compound for further research and development in cancer therapeutics .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPGAOXBMXGNGM-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.